N-[(N'-hydroxycarbamimidoyl)methyl]benzamide
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Overview
Description
N-[(N’-hydroxycarbamimidoyl)methyl]benzamide is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.21 g/mol . It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a benzamide group and a hydroxycarbamimidoyl moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(N’-hydroxycarbamimidoyl)methyl]benzamide typically involves the coupling of 2-cyanobenzamide derivatives followed by hydroxyamination . One efficient method includes the use of methyl esters of 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids as intermediates . The reaction conditions often involve the use of solvents such as ethyl acetate and petroleum ether, with the product being isolated by column chromatography .
Industrial Production Methods
While specific industrial production methods for N-[(N’-hydroxycarbamimidoyl)methyl]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring purity through advanced purification techniques, and adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
N-[(N’-hydroxycarbamimidoyl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.
Substitution: The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(N’-hydroxycarbamimidoyl)methyl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(N’-hydroxycarbamimidoyl)methyl]benzamide involves its transformation into active forms that interact with molecular targets. For instance, it can be reduced in vivo to amidines, which are known to replace the guanidine group of arginine in arginine mimetics . This interaction can inhibit enzymes such as arginase, thereby affecting various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxybenzamidine
- N-hydroxy-α-amino acids
- N-hydroxy-arginine derivatives
Uniqueness
N-[(N’-hydroxycarbamimidoyl)methyl]benzamide is unique due to its dual functionality as both a benzamide and a hydroxycarbamimidoyl compound. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C9H11N3O2 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
N-[(2Z)-2-amino-2-hydroxyiminoethyl]benzamide |
InChI |
InChI=1S/C9H11N3O2/c10-8(12-14)6-11-9(13)7-4-2-1-3-5-7/h1-5,14H,6H2,(H2,10,12)(H,11,13) |
InChI Key |
VACQOMNTAAJOOT-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC/C(=N/O)/N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=NO)N |
Origin of Product |
United States |
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